molecular formula C12H13FN2 B1459549 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS No. 1610043-62-3

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B1459549
CAS No.: 1610043-62-3
M. Wt: 204.24 g/mol
InChI Key: XJZQDVQLOSFFRK-UHFFFAOYSA-N
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Description

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further linked to a methylmethanamine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing their function and stability. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of various metabolites . The compound’s metabolism involves its conversion into different metabolites, which can have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .

Preparation Methods

The synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole under acidic conditions to form the 2-fluorophenylpyrrole intermediate. This intermediate is then subjected to a Mannich reaction with formaldehyde and methylamine to yield the final product .

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals .

Comparison with Similar Compounds

1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZQDVQLOSFFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC(=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(2-Fluorophenyl)-1H-pyrrol-3-carboxaldehyde 1d (1.89 g, 10 mmol, prepared by a known method disclosed in “Journal of Medicinal Chemistry”, 2012, 55(9), 4446-4456) was dissolved in 20 mL of methylamine, and the reaction solution was stirred for 1 h. Sodium borohydride (1.14 g, 30 mmol) was added and continuously stirred for 1 h. 10 mL of water were added to the reaction solution, and the reaction solution was concentrated under reduced pressure to obtain the title product 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine 1e (2.0 g, a yellow oil), which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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